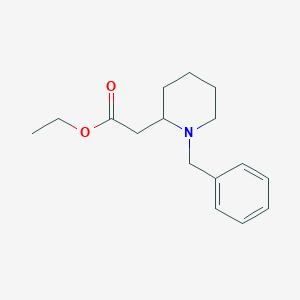

Ethyl 1-benzyl-2-piperidineacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

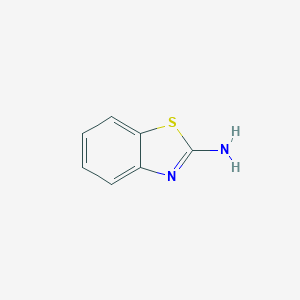

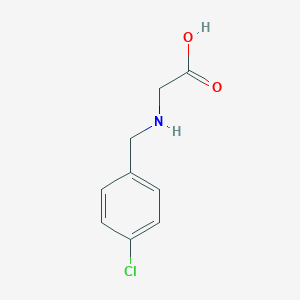

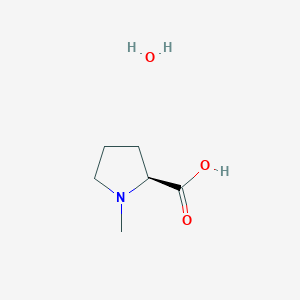

Ethyl 1-benzyl-2-piperidineacetate is a chemical compound with the CAS Number: 122059-35-2 and Linear Formula: C16H23NO2 . It has a molecular weight of 261.36 .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The IUPAC name for this compound is ethyl (1-benzyl-2-piperidinyl)acetate . The InChI code is 1S/C16H23NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3 .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 342.1±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 113.4±9.6 °C .Scientific Research Applications

Synthesis and Pharmacological Applications

Learning and Memory Facilitation : A study synthesized derivatives of benzyl-substituted piperazine and tested their effects on learning and memory facilitation in mice. Compound 6j, closely related to Ethyl 1-benzyl-2-piperidineacetate, demonstrated significant improvement in learning and memory, showcasing its potential as a cognitive enhancer (Li Ming-zhu, 2012).

Antimicrobial and Antifungal Activity : Research on the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, which include structural analogs of Ethyl 1-benzyl-2-piperidineacetate, found that these compounds exhibit significant antibacterial and antifungal activities. This highlights their potential application in developing new antimicrobial agents (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).

Antituberculosis Activity : A study on thiazole-aminopiperidine hybrid analogs, closely related to Ethyl 1-benzyl-2-piperidineacetate, designed and synthesized these compounds as novel Mycobacterium tuberculosis GyrB inhibitors. One particular compound exhibited significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment (V. U. Jeankumar et al., 2013).

Chemical Synthesis and Characterization : The synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, including steps involving ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, showcases the versatility of Ethyl 1-benzyl-2-piperidineacetate in synthetic organic chemistry. These compounds were characterized for their potential biological activities, demonstrating the compound's role in the development of novel chemical entities (O. Bekircan, H. Bektaş, 2008).

Stereospecific Microbial Reduction : Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a close relative of Ethyl 1-benzyl-2-piperidineacetate, was subjected to stereospecific microbial reduction, resulting in high diastereo- and enantioselectivities. This study highlights the compound's applicability in enantioselective synthesis, contributing to the development of stereospecific pharmaceutical agents (Zhiwei Guo et al., 2006).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Ethyl 1-benzyl-2-piperidineacetate, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Ethyl 1-benzyl-2-piperidineacetate primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged cholinergic effects.

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 1-benzyl-2-piperidineacetate is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter at synapses. This can enhance the transmission of nerve signals in the cholinergic pathway.

Result of Action

The inhibition of AChE by Ethyl 1-benzyl-2-piperidineacetate leads to a marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats . This could potentially enhance cognitive function, making this compound of interest for the development of treatments for conditions like Alzheimer’s disease.

properties

IUPAC Name |

ethyl 2-(1-benzylpiperidin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKGCVNJUUPUEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447358 |

Source

|

| Record name | ethyl 1-benzyl-2-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-2-piperidineacetate | |

CAS RN |

122059-35-2 |

Source

|

| Record name | ethyl 1-benzyl-2-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)